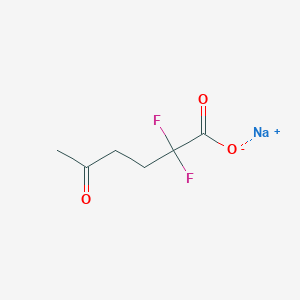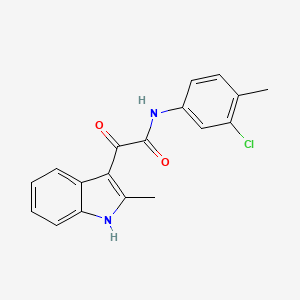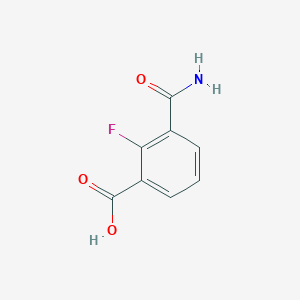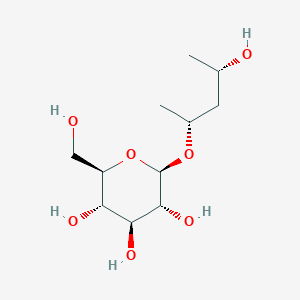
Sodium;2,2-difluoro-5-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2,2-difluoro-5-oxohexanoate is a chemical compound with the CAS Number: 2375261-38-2 . It has a molecular weight of 188.11 and its IUPAC name is sodium 2,2-difluoro-5-oxohexanoate . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for Sodium;2,2-difluoro-5-oxohexanoate is 1S/C6H8F2O3.Na/c1-4(9)2-3-6(7,8)5(10)11;/h2-3H2,1H3,(H,10,11);/q;+1/p-1 . The InChI key is NASCTGIBGADIQS-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
Sodium;2,2-difluoro-5-oxohexanoate is a powder . The salt data is [Na+] .Aplicaciones Científicas De Investigación
Electrocatalytic Reactor for High Selectivity Production
An electrocatalytic reactor (ECR) with nano-MnOx loading porous Ti electrode as an anode was employed for the oxidation of 2,2,3,3-tetrafluoro-1-propanol (TFP) to produce 2,2,3,3-tetrafluopropionic acid (TFPA), which reacted with the electrolyte-NaOH to yield sodium 2,2,3,3-tetrafluoropropionate (STFP). This method achieved high selectivity (>99.9%) under optimum conditions, showcasing a synergistic effect between electrochemical oxidation and convection-enhanced diffusion in the ECR (Hui Wang et al., 2014).
Sodium Salts for Battery Applications
Newly designed sodium salts, including sodium 4,5-dicyano-2-(trifluoromethyl)imidazolate (NaTDI) and sodium 4,5-dicyano-2-(pentafluoroethyl)imidazolate (NaPDI), were synthesized for application in liquid nonaqueous sodium electrolytes. These salts displayed high conductivity at room temperature and excellent electrochemical stability, showing potential for use in sodium-ion batteries (A. Plewa-Marczewska et al., 2014).
Sodium Metal Batteries with High-Concentration Electrolytes
A study on sodium (Na) metal as an anode for Na-ion batteries identified that high-concentration electrolytes consisting of sodium bis(fluorosulfonyl)imide (NaFSI) and ether solvent could ensure stable cycling of Na metal with high Coulombic efficiency. This research contributes to overcoming the challenges associated with the high reactivity of Na metal with electrolytes (Jianming Zheng et al., 2018).
Sodium-difluoro(oxalato)borate for Na-ion Batteries
Sodium-difluoro(oxalato)borate (NaDFOB) was synthesized and evaluated for its use in Na/Na0.44MnO2 half cells, demonstrating excellent reversible capacity and high rate capability. NaDFOB's compatibility with various common solvents used in Na-ion batteries makes it a promising candidate for high-performance electrolytes in this emerging technology (Juner Chen et al., 2015).
Homogeneous Catalysis by NaOH for Selective Aerobic Oxidation
Research has demonstrated that sodium hydroxide (NaOH) alone can serve as a homogeneous catalyst for the selective aerobic oxidation of alcohols/polyols in water for ketone and carboxylic acid syntheses. This finding challenges the existing knowledge about the function of NaOH in alcohol oxidation reactions and opens new avenues for catalytic alcohol/polyol upgrading (Zifei Yuan et al., 2017).
Safety and Hazards
The safety information for Sodium;2,2-difluoro-5-oxohexanoate includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is Warning and the pictograms include GHS07 .
Propiedades
IUPAC Name |
sodium;2,2-difluoro-5-oxohexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3.Na/c1-4(9)2-3-6(7,8)5(10)11;/h2-3H2,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASCTGIBGADIQS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(C(=O)[O-])(F)F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,2-difluoro-5-oxohexanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2720625.png)
![4-[[(Z)-2-Cyano-3-pyridin-3-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2720627.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2720630.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide](/img/structure/B2720633.png)
![2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2720634.png)




![N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2720640.png)

![[5-(2-aminophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2720643.png)